![molecular formula C16H11ClO3 B2809029 2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 903868-79-1](/img/structure/B2809029.png)
2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A method to synthesize a new class of hetarylaminomethylidene derivatives of furan-2 (3 H )-ones uses 5- (4-chlorophenyl)furan-2 (3 H )-one, triethyl orthoformate, and heterocyclic amines with different ring sizes and heteroatoms under refluxing in absolute isopropyl alcohol . The advantages of this method are that the reaction time is short, the product yield is high, and product purification is easy .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H11ClO3 and a molecular weight of 286.71. More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and structural analysis of related benzo[b]furan derivatives have been widely studied. For instance, Choi et al. (2008) explored the preparation and crystal structure of a compound closely related to the query molecule, highlighting the significance of π–π and C—H⋯π interactions in stabilizing the crystal structure (Choi, Seo, Son, & Lee, 2008). These interactions are crucial in the development of new materials and understanding molecular packing in solids.
Bioactive Compound Development
The development of bioactive compounds using benzo[b]furan scaffolds has been a focus area. Sakata et al. (2007) synthesized a series of benzo[b]furan derivatives to evaluate their inhibitory activity on leukotriene B(4), a significant mediator in inflammatory responses. One of the derivatives showed potent and selective inhibition, underscoring the therapeutic potential of such molecules in treating inflammation-related conditions (Sakata, Kuramoto, Ando, Yamaguchi, Kawasaki, Kunitomo, Yokomizo, & Ohishi, 2007).
Chemical Reactions and Interactions
The reactivity of benzo[b]furan derivatives under various conditions has been the subject of research, providing insights into novel synthetic routes and reaction mechanisms. Alves et al. (2001) investigated the Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans, leading to the formation of aziridines and dihydrofuranols. This study highlights the versatility of benzo[b]furan derivatives in synthetic organic chemistry and their potential as intermediates in the synthesis of complex molecules (Alves, Azoia, Bickley, Fortes, Gilchrist, & Mendonça, 2001).
Material Science Applications
The properties of benzo[b]furan derivatives extend to material science, where their unique molecular structures contribute to the development of new materials with potential applications in electronics, photonics, and as sensors. Dyachenko et al. (2019) developed functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions, showcasing the utility of benzo[b]furan and related heterocycles in creating compounds with desirable electronic and structural characteristics (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Safety and Hazards
As a research chemical, “2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one” is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
The synthesis method of similar compounds has been described, which uses 5- (4-chlorophenyl)furan-2 (3 H )-one, triethyl orthoformate, and heterocyclic amines with different ring sizes and heteroatoms under refluxing in absolute isopropyl alcohol . This method could potentially be applied to the synthesis of “2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one”, opening up new possibilities for research and development.
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTBMGKEWIZVHJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Cl)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

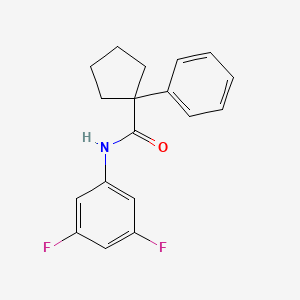
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2808948.png)
![4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808951.png)


![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)
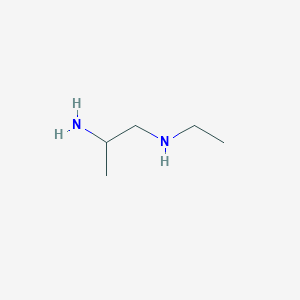
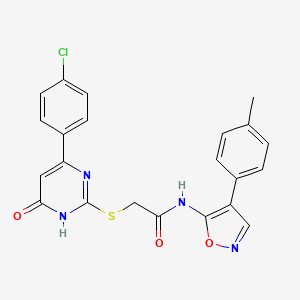
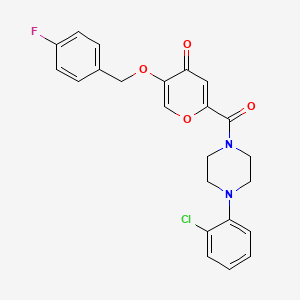
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2808964.png)
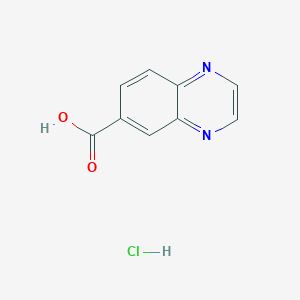
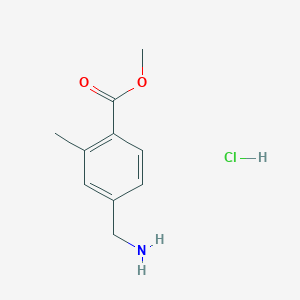
![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)